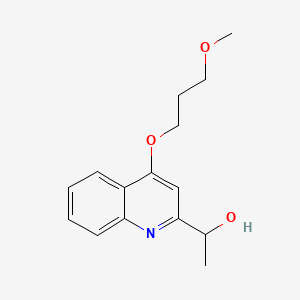

5-Amino-3-chloropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

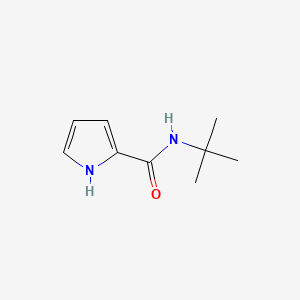

The synthesis of 5-Amino-3-chloropicolinic acid involves several steps. The process begins with 5-chloro-3-nitro-pyridine-2-carbonitrile, which is heated with tin (II) chloride in ethanol . The mixture is then treated with hydrochloric acid and heated to hydrolyze the amide bonds . The resultant amino acid mixture is then separated into its components by a technique called chromatography .Molecular Structure Analysis

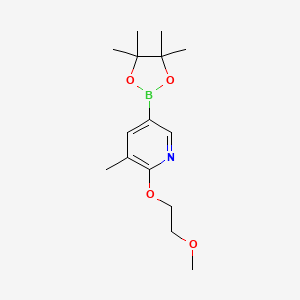

The molecular formula of 5-Amino-3-chloropicolinic acid is C6H5ClN2O2 . Its molecular weight is 172.57 g/mol . The InChI key for this compound is ZPJYMVOYOHWVAA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-3-chloropicolinic acid are complex and involve several steps. For instance, in the preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .Physical And Chemical Properties Analysis

5-Amino-3-chloropicolinic acid is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Agriculture: Enhancing Crop Resilience and Yield

5-Amino-3-chloropicolinic acid: is explored in agriculture to improve nitrogen metabolism and productivity in crops . It is used in seed treatment and foliar applications to increase the content of amino acids in plants, which is crucial for their growth and resilience against environmental stressors.

Pharmaceuticals: Drug Development and Synthesis

In the pharmaceutical industry, this compound is valuable due to its physicochemical properties, such as high water solubility and bioavailability . It can be used as a building block for synthesizing more complex molecules that have potential therapeutic applications.

Biotechnology: Microbial Production Enhancement

Metabolic engineering utilizes 5-Amino-3-chloropicolinic acid to improve the microbial production of compounds like 5-aminolevulinic acid, which has applications in medicine and agriculture . This approach enhances the efficiency of bioprocesses, leading to higher yields of valuable bioproducts.

Chemical Synthesis: Oligonucleotide Modification

This compound plays a role in the chemical modification of oligonucleotides, which are used in various biological and forensic applications. It can be incorporated into DNA probes to enable sequence-specific binding and detection .

Materials Science: Advanced Material Fabrication

5-Amino-3-chloropicolinic acid: contributes to the development of new materials with specific properties. Its inclusion in the synthesis pathways can lead to materials with improved characteristics for industrial applications .

Environmental Science: Soil Remediation

The compound’s chemistry is leveraged in electrokinetic remediation technologies to remove toxic organochlorine compounds from polluted soil, addressing significant environmental risks .

Safety and Hazards

The safety information for 5-Amino-3-chloropicolinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis

Mode of Action

Aminosalicylic acid, a compound with a similar structure, is known to inhibit folic acid synthesis in mycobacterium tuberculosis

Biochemical Pathways

The aminoshikimic acid pathway, which results in the synthesis of 3-amino-5-hydroxybenzoic acid, is present in bacteria such as amycolatopsis mediterranei and streptomyces

Pharmacokinetics

Its skin permeation is low, and it has a moderate lipophilicity

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-chloropicolinic acid. For example, soil temperature has been found to influence the degradation rate of 6-chloropicolinic acid

Propriétés

IUPAC Name |

5-amino-3-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRMDVNOKYHKHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-chloropicolinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)